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3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole
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Overview
Description
3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with the molecular formula C14H16N2, is characterized by the presence of an isopropyl group, a phenyl group, and a vinyl group attached to the pyrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often include the use of solvents like ethanol and catalysts such as molecular iodine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or vinyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Medicinal Chemistry Applications
3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole has garnered attention for its potential biological activities, making it a valuable scaffold in drug development. Its applications include:
Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The following table summarizes the IC50 values of this compound against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
Human Colon Adenocarcinoma | 2.76 |
Human Gastric Carcinoma | 9.27 |
Human Prostate Cancer | 1.14 |
These findings suggest that modifications to the pyrazole structure can enhance antitumor activity, indicating its potential as a chemotherapeutic agent .
Antibacterial and Antifungal Properties
Research has indicated that compounds similar to this compound exhibit antibacterial and antifungal activities. For instance, derivatives have shown efficacy against various bacterial strains, contributing to their exploration in developing new antibiotics .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanisms involve antioxidant activity and modulation of neuroinflammatory pathways .
Industrial Applications
Beyond medicinal chemistry, this compound finds utility in various industrial applications:
Agrochemicals
The compound is investigated for its role in developing agrochemical products, particularly as a pesticide or herbicide due to its biological activity against pests .
Material Science
Vinylpyrazoles like this compound are being explored for their potential use in polymer chemistry, where they can serve as monomers or additives that enhance material properties such as thermal stability and mechanical strength .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Case Study 1: Anticancer Activity Evaluation
A study synthesized multiple derivatives of this compound and evaluated their anticancer properties against human cancer cell lines. Results indicated that specific substitutions significantly enhanced anticancer activity, providing insights into structure–activity relationships for future drug design .
Case Study 2: Neuroprotection in Animal Models
Research involving animal models demonstrated that pyrazole derivatives could protect neurons from oxidative stress-induced damage, suggesting therapeutic potential for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Isopropyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a vinyl group.
3,5-Diphenylpyrazole: Lacks the isopropyl and vinyl groups, making it less sterically hindered.
Uniqueness
3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for further functionalization. The isopropyl group also contributes to its steric properties, influencing its interaction with molecular targets .
Biological Activity
3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Molecular Structure:
- Molecular Formula: C13H15N3
- Molecular Weight: 215.28 g/mol
- IUPAC Name: this compound
The compound features a pyrazole ring with isopropyl and phenyl substituents, as well as a vinyl group that contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of Substituents: Isopropyl and phenyl groups are introduced via alkylation and arylation reactions.
- Vinyl Group Addition: The vinyl group is often added through a vinylation reaction, enhancing the compound's reactivity.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. In vitro studies indicated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in models of acute liver injury, where it has shown protective effects against hepatotoxicity.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has exhibited antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It modulates receptor activity related to inflammatory responses, effectively reducing cytokine levels.
Case Studies and Research Findings
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
5-ethenyl-1-phenyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C14H16N2/c1-4-12-10-14(11(2)3)15-16(12)13-8-6-5-7-9-13/h4-11H,1H2,2-3H3 |
InChI Key |
ZTPYEOOQVNIJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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